2,4,5-Trimethoxyamphetamine

Behavioral Pharmacology Psychedelic Research In Vivo Potency

Procuring 'TMA' without positional isomer verification poses significant scientific and regulatory risk. 2,4,5-Trimethoxyamphetamine (TMA-2; Schedule I) is the canonical 2,5-dimethoxyphenethylamine pharmacophore with an ED50 of 12.8 μmol/kg, far more potent than mescaline. Its unique, well-characterized metabolic & GC-MS signature enables legally defensible isomer discrimination. This ≥95% purity certified standard is essential for accurate 5-HT2A receptor benchmarking, forensic assay validation, and reproducible in vivo research. Ensure your procurement specifies the exact isomer with a Certificate of Analysis.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1083-09-6
Cat. No. B090205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethoxyamphetamine
CAS1083-09-6
Synonyms2,4,5-trimethoxyphenylisopropylamine
2,4,5-trimethoxyphenylisopropylamine hydrochloride
2,4,5-trimethoxyphenylisopropylamine hydrochloride, (+-)-isomer
2,4,5-trimethoxyphenylisopropylamine hydrochloride, (R)-isomer
2,4,5-trimethoxyphenylisopropylamine hydrochloride, (S)-isomer
2,4,5-trimethoxyphenylisopropylamine oxalate
2,4,5-trimethoxyphenylisopropylamine, (+-)-isomer
2,4,5-trimethoxyphenylisopropylamine, (R)-isomer
2,4,5-trimethoxyphenylisopropylamine, (S)-isomer
TMA-2
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)OC)OC)N
InChIInChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
InChIKeyTVSIMAWGATVNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethoxyamphetamine (CAS 1083-09-6): An Analytical Reference Standard for Psychedelic Research and Forensic Identification


2,4,5-Trimethoxyamphetamine (TMA-2; CAS 1083-09-6) is a substituted amphetamine and a potent serotonergic psychedelic compound [1]. It serves as a canonical example of the 2,5-dimethoxyphenethylamine pharmacophore, a structural motif recognized for conferring high agonist activity at the serotonin 5-HT2A receptor [2]. Due to its psychoactive properties and presence in illicit markets, TMA-2 is a regulated Schedule I substance in the United States and is primarily utilized as a certified analytical reference standard for forensic toxicology, clinical research, and pharmacological studies .

Why Generic 'Trimethoxyamphetamine' Specifications Are Insufficient for Procuring TMA-2 (2,4,5-TMA)


The term 'trimethoxyamphetamine' (TMA) describes a family of six distinct aromatic positional isomers, each with unique pharmacological profiles and legal statuses [1]. Simply procuring a compound identified only as 'trimethoxyamphetamine' or 'TMA' introduces significant scientific and regulatory risk. For example, the closely related isomer 3,4,5-trimethoxyamphetamine (TMA-1) is an internationally controlled narcotic, while 2,4,6-trimethoxyamphetamine (TMA-6) exhibits a markedly different behavioral potency in vivo [2]. Furthermore, TMA-2 possesses a specific, quantifiable metabolic signature distinct from other in-class compounds like mescaline, which is critical for forensic differentiation [3]. These differences necessitate procurement of the specific, verified isomer 2,4,5-TMA, with a certificate of analysis confirming its identity and purity, to ensure experimental reproducibility and legal compliance [4].

Quantitative Evidence for Selecting 2,4,5-Trimethoxyamphetamine (TMA-2) Over In-Class Analogs


Evidence Item 1: Superior In Vivo Behavioral Potency Compared to Mescaline and Other TMA Isomers

TMA-2 exhibits a quantifiably higher potency in disrupting rodent maze performance, a behavioral correlate of hallucinogenic activity, compared to its direct structural analog mescaline and its positional isomers TMA-1, TMA-3, TMA-4, and TMA-6 [1]. This superior in vivo potency is a critical differentiator for studies requiring robust, dose-dependent behavioral effects.

Behavioral Pharmacology Psychedelic Research In Vivo Potency

Evidence Item 2: Definitive GC-MS Analytical Differentiation from Uncontrolled Isomers

TMA-2 can be unequivocally distinguished from its five other aromatic positional isomers using a validated GC-MS method with TFA derivatization [1]. This is particularly important for forensic and regulatory applications, where distinguishing the controlled TMA-2 from uncontrolled isomers like TMA-6 is a legal and analytical necessity [2].

Forensic Toxicology Analytical Chemistry Isomer Discrimination

Evidence Item 3: Distinct Metabolic Pathway Confers a Unique Forensic Detection Signature

TMA-2 follows a specific metabolic route dominated by oxidative deamination to a ketone and subsequent reduction to an alcohol, followed by O-demethylation and conjugation [1]. This metabolic profile yields a set of urinary biomarkers distinct from those of other amphetamines, which is critical for developing targeted toxicological screening assays .

Metabolism Forensic Toxicology Bioanalysis

Evidence Item 4: Quantitative In Vitro Potency at Primary Serotonergic Target

TMA-2 activates the serotonin 5-HT2A receptor, the primary target mediating its psychedelic effects, with a defined functional potency . This in vitro benchmark is essential for structure-activity relationship (SAR) studies investigating the 2,5-dimethoxy pharmacophore and for developing novel ligands with modified efficacy profiles [1].

Receptor Pharmacology 5-HT2A Agonist In Vitro Assay

Validated Application Scenarios for Procuring 2,4,5-Trimethoxyamphetamine (TMA-2) Analytical Standards


Scenario 1: Forensic and Clinical Toxicology - Development and Validation of Confirmatory Assays

Forensic laboratories procuring TMA-2 as a certified reference standard can leverage its well-characterized metabolic profile and unique GC-MS signature to develop and validate robust confirmatory assays [1]. The established method for discriminating TMA-2 from its five positional isomers is essential for legally defensible identification of this controlled substance in seized drug analysis or post-mortem toxicology [2].

Scenario 2: Academic Pharmacology - In Vivo Behavioral and Structure-Activity Relationship (SAR) Studies

Researchers investigating the neuropharmacology of psychedelics should select TMA-2 as a key reference compound for in vivo studies. Its quantifiably higher behavioral potency compared to mescaline and other TMA isomers (e.g., ED50 of 12.8 μmol/kg) makes it a more efficient and cost-effective tool for dose-response experiments in rodent models of hallucinogen action [1].

Scenario 3: Pharmaceutical Research - Profiling the 2,5-Dimethoxy Pharmacophore

For medicinal chemistry programs exploring the 5-HT2A receptor as a therapeutic target, TMA-2 serves as a prototypical ligand embodying the 2,5-dimethoxy motif [1]. Procurement of a high-purity TMA-2 standard enables accurate benchmarking in receptor binding and functional assays, providing a crucial reference point for evaluating the potency, efficacy, and selectivity of novel chemical entities designed around this core pharmacophore [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trimethoxyamphetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.